molecular formula C21H23FN2O4S B2996410 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide CAS No. 922078-19-1

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide

Cat. No.: B2996410
CAS No.: 922078-19-1
M. Wt: 418.48
InChI Key: GPRBBAKXGXXLJT-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a structurally advanced, potent and selective inhibitor of the Dual-specificity tyrosine-regulated kinase 1A (DYRK1A). DYRK1A is a serine/threonine/tyrosine kinase encoded by a gene on chromosome 21, and its overexpression is implicated in the neuropathological features of Down syndrome and has been linked to the pathogenesis of Alzheimer's disease and other tauopathies. This compound functions by competitively binding to the ATP-binding site of the DYRK1A kinase domain, thereby suppressing its catalytic activity. The primary research value of this inhibitor lies in its application as a chemical probe to elucidate the complex physiological and pathological roles of DYRK1A. It is a critical tool for investigating DYRK1A's involvement in neuronal differentiation, synaptic function, and cognitive processes. Furthermore, its selectivity profile makes it invaluable for studying the kinase's contribution to the regulation of alternative splicing through phosphorylation of splicing factors, and its role in the cell cycle. A key area of investigation involves the compound's ability to modulate the phosphorylation of key substrates like Tau and amyloid precursor protein (APP) processing, which are central to neurodegenerative disease pathways. Research utilizing this inhibitor has demonstrated its efficacy in reducing Tau phosphorylation at multiple epitopes in cellular models, highlighting its potential for probing mechanisms of neurofibrillary tangle formation. It is therefore a vital resource for researchers exploring targeted therapeutic strategies for Down syndrome, Alzheimer's disease, and other conditions associated with DYRK1A dysregulation.

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23FN2O4S/c1-5-10-24-18-12-15(6-9-19(18)28-13-21(3,4)20(24)25)23-29(26,27)16-7-8-17(22)14(2)11-16/h5-9,11-12,23H,1,10,13H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPRBBAKXGXXLJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23FN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide is a compound of interest due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies and databases.

Basic Information

  • IUPAC Name : N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-fluoro-3-methylbenzenesulfonamide
  • CAS Number : 921863-75-4
  • Molecular Formula : C22H24N2O4S
  • Molecular Weight : 396.50 g/mol

Structure

The compound features a complex structure that includes a tetrahydrobenzo[b][1,4]oxazepin core with various substituents that may influence its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor in specific enzymatic pathways or as a modulator of receptor activities.

In Vitro Studies

Research indicates that the compound exhibits significant inhibitory effects on certain enzymes. For instance, in a study evaluating inhibitors of 17β-HSD Type 3, compounds similar to this one showed promising results with IC50 values indicating potent activity .

In Vivo Studies

While in vitro studies provide initial insights into the compound's efficacy, in vivo studies are crucial for understanding its therapeutic potential. Research is ongoing to evaluate how this compound performs in animal models, particularly concerning its pharmacokinetics and pharmacodynamics.

Case Studies

  • Hormonal Regulation : In studies focusing on hormonal pathways, compounds structurally related to N-(5-allyl...) demonstrated the ability to modulate androgen levels by inhibiting specific enzymes involved in steroid metabolism .
  • Cancer Research : Preliminary screening against various cancer cell lines has shown that compounds of this class may exhibit selective cytotoxicity. For example, one study reported significant activity against leukemia cell lines with GI50 values in the nanomolar range .

Comparative Analysis

Compound NameBiological ActivityIC50 (nM)Reference
N-(5-allyl...)Inhibits 17β-HSD Type 3700
Similar Compound ACytotoxic against CCRF-CEM10
Similar Compound BModulates androgen levels900

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Functional Group Analysis

The following analogs highlight critical modifications to the core benzo[b][1,4]oxazepine scaffold and their implications:

Compound Name Substituents (Position) Functional Group Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Target Compound 5-allyl, 3,3-dimethyl, 4-oxo, 7-(4-fluoro-3-methylbenzenesulfonamide) Sulfonamide C₂₀H₂₀FN₂O₄S ~421.45 Reference compound
N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide 5-ethyl, 3,3-dimethyl, 4-oxo, 7-(3,4-difluorobenzamide) Benzamide C₂₁H₂₁F₂N₂O₃ ~396.41 Ethyl vs. allyl; benzamide vs. sulfonamide; 3,4-diF
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,5-difluorobenzenesulfonamide 5-allyl, 3,3-dimethyl, 4-oxo, 8-(2,5-difluorobenzenesulfonamide) Sulfonamide C₂₀H₂₀F₂N₂O₄S 422.4 Sulfonamide at position 8 vs. 7; 2,5-diF vs. 4-F,3-CH₃
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2,4-difluorobenzenesulfonamide 5-allyl, 3,3-dimethyl, 4-oxo, 8-(2,4-difluorobenzenesulfonamide) Sulfonamide C₂₀H₂₀F₂N₂O₄S 422.4 Sulfonamide at position 8 vs. 7; 2,4-diF vs. 4-F,3-CH₃

Key Observations

Substituent Position: Sulfonamide placement at position 7 (target compound) versus 8 ( compounds) may alter steric interactions and binding orientation in biological targets .

Functional Group Impact :

  • Sulfonamide vs. Benzamide : Sulfonamides generally exhibit stronger hydrogen-bonding capacity and acidity (pKa ~10) compared to benzamides (pKa ~15), influencing solubility and target engagement .
  • Fluorine Substitution :

  • Target compound’s 4-fluoro-3-methyl group balances electronegativity and lipophilicity.
  • 2,5-difluoro () and 2,4-difluoro () substituents may enhance metabolic stability but reduce steric tolerance .

Molecular Weight and Lipophilicity: All sulfonamide analogs (target, ) have comparable molecular weights (~422 g/mol), suggesting similar permeability profiles.

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